Product packaging for Gnidicin(Cat. No.:)

Gnidicin

Cat. No.: B1233185
M. Wt: 628.7 g/mol
InChI Key: OTTFLYUONKAFGT-OYSGWTEZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Gnidicin is a natural daphnane-type diterpenoid, a class of compounds characterized by a 5/7/6-tricyclic ring system and often a characteristic orthoester motif . It is primarily isolated from plant species within the Thymelaeaceae family, such as Thymelaea hirsuta and various Daphne species . This compound has attracted significant research interest due to its potent biological activities, most notably as a highly effective inhibitor of the Human Immunodeficiency Virus (HIV) . Research indicates that this compound, along with related daphnane diterpenes, exhibits strong activity against multidrug-resistant HIV strains, irrespective of their cellular tropism, making it a valuable candidate for investigating novel antiviral mechanisms . Mode of action studies on similar compounds suggest the antiviral activity may be linked to an interference with viral entry, specifically by affecting the expression of the main HIV co-receptors, CCR5 and CXCR4, on the cell surface . Beyond its antiviral potential, daphnane diterpenoids as a class have demonstrated a wide range of other pharmacological effects in vitro and in vivo, including anti-cancer, anti-leukemic, and cytotoxic activities, highlighting the broad research utility of this compound . As a 12-hydroxy-daphnane ester, this compound provides researchers with a key chemical tool for probing biological pathways and developing new therapeutic strategies . This product is intended for research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H36O10 B1233185 Gnidicin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C36H36O10

Molecular Weight

628.7 g/mol

IUPAC Name

[(1R,2R,6S,7S,8R,10S,11S,12R,16S,17R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C36H36O10/c1-19(2)34-28(42-25(38)16-15-22-11-7-5-8-12-22)21(4)35-24-17-20(3)27(39)33(24,41)31(40)32(18-37)29(43-32)26(35)30(34)44-36(45-34,46-35)23-13-9-6-10-14-23/h5-17,21,24,26,28-31,37,40-41H,1,18H2,2-4H3/b16-15+/t21-,24-,26+,28-,29+,30-,31-,32+,33-,34+,35+,36?/m1/s1

InChI Key

OTTFLYUONKAFGT-OYSGWTEZSA-N

SMILES

CC1C(C2(C3C4C1(C5C=C(C(=O)C5(C(C6(C4O6)CO)O)O)C)OC(O3)(O2)C7=CC=CC=C7)C(=C)C)OC(=O)C=CC8=CC=CC=C8

Isomeric SMILES

C[C@@H]1[C@H]([C@]2([C@H]3[C@H]4[C@]1([C@@H]5C=C(C(=O)[C@]5([C@@H]([C@@]6([C@H]4O6)CO)O)O)C)OC(O3)(O2)C7=CC=CC=C7)C(=C)C)OC(=O)/C=C/C8=CC=CC=C8

Canonical SMILES

CC1C(C2(C3C4C1(C5C=C(C(=O)C5(C(C6(C4O6)CO)O)O)C)OC(O3)(O2)C7=CC=CC=C7)C(=C)C)OC(=O)C=CC8=CC=CC=C8

Synonyms

gnidicin

Origin of Product

United States

Biosynthetic Pathways and Chemical Synthesis

Elucidation of Gnidicin Biosynthesis

The complete biosynthetic pathway of this compound, like many other daphnane (B1241135) diterpenoids, has not been fully elucidated. However, based on the known biosynthesis of related terpenoids, a hypothetical pathway has been proposed. These natural products are primarily found in plants belonging to the Thymelaeaceae and Euphorbiaceae families. nih.govresearchgate.net

The biosynthesis of daphnane diterpenoids is believed to begin with the universal precursor for diterpenes, geranylgeranyl diphosphate (B83284) (GGPP). researchgate.net The initial steps likely involve the cyclization of GGPP, catalyzed by a casbene (B1241624) synthase, to form casbene. researchgate.net Although the precise enzymatic mechanisms for the subsequent transformations are not fully understood, it is hypothesized that a series of cyclization and rearrangement reactions occur. researchgate.net The pathway is thought to proceed through a lathyrane intermediate, which then leads to the formation of the tigliane (B1223011) skeleton. researchgate.net The daphnane framework is subsequently formed from the opening of the cyclopropane (B1198618) ring present in the tigliane structure, resulting in the characteristic isopropyl group of daphnanes. researchgate.net Further modifications, such as various oxygenation and esterification reactions, are then carried out by a suite of enzymes to yield the diverse array of daphnane and tigliane diterpenoids found in nature, including this compound. researchgate.net

While the complete sequence of intermediates in this compound biosynthesis has not been experimentally confirmed, the proposed pathway provides a logical route from the primary precursor to the complex daphnane core.

Hypothetical Biosynthetic Intermediates for the Daphnane Skeleton:

IntermediatePrecursorKey Transformation
CasbeneGeranylgeranyl diphosphate (GGPP)Cyclization
LathyraneCasbeneRing-closing reactions
TiglianeLathyraneFurther cyclization
Daphnane SkeletonTiglianeOpening of the cyclopropane ring

It is important to note that these intermediates are part of a generalized proposed pathway for daphnane and tigliane diterpenoids, and specific intermediates leading directly to this compound have yet to be isolated and characterized. researchgate.net

Total Chemical Synthesis Approaches for this compound

The complex, polycyclic structure of this compound and other daphnane diterpenoids presents a significant challenge for total chemical synthesis. nih.gov Consequently, the primary source of these compounds remains isolation from natural plant sources. nih.gov However, the unique structural features and potent biological activities of daphnane-type diterpenoids have spurred considerable effort toward the development of synthetic strategies to construct their core 5/7/6 tricyclic ring system. nih.gov

The synthesis of the daphnane core requires precise control over both regioselectivity and stereoselectivity due to the presence of multiple functional groups and stereocenters. Researchers have explored various strategies to achieve this control. One notable approach involves an intramolecular [4+3] cycloaddition reaction of furan (B31954) with an oxypentadienyl cation to stereoselectively construct the oxa-bridged bicyclic structure that can serve as a key intermediate. researchgate.net Another strategy focuses on the expedient installation of the six-membered and five-membered rings with multiple functional groups at an early stage of the synthesis. researchgate.net The seven-membered ring is then formed through a cyclization reaction, such as an alkenylation of a ketone. researchgate.net

The development of novel synthetic methodologies has been crucial in advancing the synthesis of the daphnane skeleton. A tandem gold-catalyzed furan formation and furan-allene [4+3] cycloaddition has been developed to construct the 5,7-fused ring system with an oxa-bridge in a single step. researchgate.net Additionally, a stereoselective exo-Diels-Alder reaction has been utilized to form the six-membered ring. researchgate.net Ring-closing metathesis is another powerful tool that has been employed, although it requires careful consideration of the functional groups present in the molecule. researchgate.net The final stages of these synthetic approaches often involve the selective introduction of hydroxyl groups at various positions, such as C4 and C20. researchgate.net

Molecular and Cellular Pharmacology of Gnidicin

Antiviral Mechanisms of Action

The antiviral properties of daphnane (B1241135) diterpenes, including Gnidicin and related compounds, are attributed to their ability to interfere with multiple stages of the viral life cycle.

Modulation of Viral Entry Pathways (e.g., HIV Co-receptors CCR5 and CXCR4)

The entry of Human Immunodeficiency Virus (HIV) into host cells is a critical first step in its infection cycle, mediated by the interaction of the viral envelope protein with the CD4 receptor and a co-receptor, either CCR5 or CXCR4. mdpi.comnih.govnews-medical.net Compounds that can block these interactions are of significant interest as antiviral agents. nih.govnih.gov

While direct studies on this compound's modulation of these specific co-receptors are limited, research on other diterpene derivatives provides insight into potential mechanisms. For instance, certain ingenol (B1671944) diterpene esters have demonstrated an ability to downregulate the expression of CD4, CCR5, and CXCR4 on the cell surface in a dose-dependent manner. nih.gov This action reduces the available binding sites for the virus, thereby inhibiting its entry into the host cell. The development of antagonists for both CCR5 and CXCR4 is considered a particularly appealing strategy, as HIV can switch its co-receptor preference during the course of infection. mdpi.comresearchgate.net

Inhibition of Viral Replication Processes

Beyond blocking viral entry, interfering with the replication of the viral genome is a key strategy for antiviral drugs. nih.gov Viral replication involves a complex series of enzymatic processes that are essential for the production of new virus particles. nih.govresearchgate.net Research has shown that various natural compounds can inhibit these processes. For example, the natural product Glycyrrhizin has been shown to potently block SARS-CoV-2 replication by inhibiting the virus's main protease, an enzyme crucial for processing viral polyproteins. mdpi.com Similarly, other compounds are known to target viral RNA-dependent RNA polymerase (RdRp), which is essential for replicating the genome of many RNA viruses. nih.gov While the precise mechanism for this compound is still under investigation, its structural relatives in the diterpene class are known to inhibit protein and DNA synthesis, suggesting a potential role in disrupting viral replication machinery. nih.gov

Broad-Spectrum Antiviral Activity in Preclinical Models (e.g., HIV, SARS-CoV-2, HBV, RSV)

Preclinical studies have highlighted that this compound is among several novel bioactive compounds with the potential for high efficacy in inhibiting a range of viruses, including HIV, SARS-CoV-2, Hepatitis B Virus (HBV), and Respiratory Syncytial Virus (RSV). frontiersin.org The development of broad-spectrum antiviral agents is a critical goal in medicine, as they could provide a first line of defense against emerging viral threats. nih.gov

Daphnane-type diterpene esters, the class to which this compound belongs, have shown significant anti-HIV-1 activities in bioassays. nih.gov For instance, a study on various daphnane diterpenes isolated from Daphne acutiloba demonstrated that many of these compounds exhibited potent anti-HIV-1 effects, with some showing an EC₅₀ (half-maximal effective concentration) below 1.5 nM and a selectivity index (SI) over 10,000. nih.gov This indicates a high degree of potency and a favorable window between antiviral activity and cellular toxicity.

Compound Class Virus Reported Activity Reference
Daphnane DiterpenesHIV-1Potent inhibition, with some compounds showing EC₅₀ < 1.5 nM and SI > 10,000. nih.gov
Bioactive Compounds (incl. This compound)HIV, SARS-CoV-2, HBV, RSVMentioned as having high potential efficacy in inhibiting these viruses. frontiersin.org

Antineoplastic and Cytotoxic Mechanisms

In addition to its antiviral effects, this compound and related daphnane diterpenoids exhibit potent antineoplastic and cytotoxic activities against various cancer cell lines. These effects are primarily mediated through the induction of programmed cell death (apoptosis) and the disruption of the cell division cycle.

Induction of Apoptosis in Cancer Cell Lines

Apoptosis is a natural and controlled process of cell self-destruction that is often dysregulated in cancer cells. youtube.com The ability to reactivate this process is a key mechanism for many anticancer agents. nih.govmdpi.com Daphnane diterpene esters, such as the this compound-related compounds genkwadaphnin (B1200609) and yuanhuacine, have been shown to be potent inducers of apoptosis. nih.gov

Studies on human promyelocytic leukemia (HL-60) cells demonstrated that these compounds trigger key hallmarks of apoptosis, including DNA fragmentation and chromatin condensation. nih.gov The molecular mechanism involves the activation of the caspase cascade, a family of proteases central to the execution of apoptosis. Treatment with these compounds led to the cleavage of procaspase-3 into its active form and the subsequent cleavage of poly(ADP-ribose)polymerase (PARP). nih.gov Furthermore, these diterpenes modulate the Bcl-2 family of proteins, which regulate mitochondrial membrane permeability. They were found to increase the expression of the pro-apoptotic protein Bax while suppressing the expression of anti-apoptotic proteins Bcl-2 and Bcl-XL. nih.gov

Compound Cell Line Observed Apoptotic Events Reference
GenkwadaphninHL-60DNA fragmentation, chromatin condensation, caspase-3 activation, PARP cleavage, increased Bax, decreased Bcl-2/Bcl-XL. nih.gov
YuanhuacineHL-60DNA fragmentation, chromatin condensation, caspase-3 activation, PARP cleavage, increased Bax, decreased Bcl-2/Bcl-XL. nih.gov

Cell Cycle Regulation and Arrest

The cell cycle is a series of events that leads to cell division and replication. nih.govnih.gov In cancer, the regulation of this cycle is often lost, leading to uncontrolled proliferation. youtube.com Many chemotherapeutic agents function by inducing cell cycle arrest, which prevents cancer cells from dividing.

Daphnane diterpenoids have been shown to effectively induce cell cycle arrest in cancer cells. nih.govkoreascience.kr In studies using human lung cancer A549 cells, related compounds like yuanhualine, yuanhuahine, and yuanhuagine caused cells to accumulate in both the G0/G1 and G2/M phases of the cell cycle. nih.gov This arrest was correlated with significant changes in the expression of key cell cycle regulatory proteins. Specifically, the compounds led to an upregulation of the cyclin-dependent kinase (CDK) inhibitor p21 and the tumor suppressor p53. nih.gov Concurrently, they caused a downregulation of proteins that promote cell cycle progression, including cyclin A, cyclin B1, cyclin E, CDK4, and cdc2. nih.gov This coordinated modulation of checkpoint proteins effectively halts the cell division machinery.

Compound Group Cell Line Phase of Arrest Key Protein Modulations Reference
Daphnane DiterpenoidsA549 (Lung Cancer)G0/G1 and G2/MUpregulated: p21, p53. Downregulated: Cyclin A, Cyclin B1, Cyclin E, CDK4, cdc2. nih.gov
Diterpene EsterK562 (Leukemia)G1/SIncreased cell population in G1/G0 phase.

Microtubule Dynamics Modulation (e.g., Tubulin Polymerization Inhibition)

Specific studies detailing the effects of this compound on microtubule dynamics and tubulin polymerization are not available in the current body of research. While various natural compounds are known to interact with tubulin and inhibit microtubule assembly, no such data has been published for this compound. nih.govwikipedia.org

Mitochondrial Function and Energetics Perturbation

There is no specific research available on the effects of this compound on mitochondrial function and cellular energetics. The impact of this compound on processes such as mitochondrial respiration, membrane potential, or ATP synthesis has not been documented. mdpi.comnih.govnih.gov

DNA Polymerase Inhibition and DNA Damage Response

The direct effects of this compound on DNA polymerase activity or its role in the broader DNA damage response pathways have not been investigated in available scientific literature. youtube.comnih.govyoutube.com

Anti-inflammatory Molecular Interactions

While research on purified this compound is scarce, studies on extracts from Daphne gnidium, a plant source of daphnane diterpenes like this compound, provide some insight into potential anti-inflammatory activities.

Pathways of Nitric Oxide (NO) Production Modulation

Nitric oxide (NO) is a critical signaling molecule in inflammation; however, its overproduction can contribute to inflammatory processes. nih.gov Research on an ethyl acetate (B1210297) (EA) leaf extract from Daphne gnidium has shown potent inhibitory effects on the production of nitric oxide in vitro. nih.gov In studies using lipopolysaccharide (LPS)-stimulated mouse peritoneal macrophages, the extract demonstrated a dose-dependent reduction of NO synthesized by inducible nitric oxide synthase (iNOS-II). nih.gov This suggests that compounds within the extract interfere with the inflammatory signaling cascade that leads to the upregulation of iNOS-II and subsequent NO production.

Immune Cell Signaling Pathway Interventions (e.g., Macrophage Responses)

Macrophages are central to the immune response and can be activated to produce a range of pro-inflammatory mediators. frontiersin.orgmdpi.com The ethyl acetate leaf extract of Daphne gnidium has been shown to significantly inhibit pro-inflammatory functions in macrophages. nih.gov The extract dose-dependently suppressed the production of key inflammatory cytokines, including Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α), in LPS-stimulated macrophages. nih.gov Furthermore, the extract inhibited the synthesis of prostaglandin (B15479496) E2 (PGE2), which is derived from the cyclooxygenase-2 (COX-2) pathway, another important inflammatory mediator. nih.gov These findings indicate that components of the Daphne gnidium extract can intervene in major immune cell signaling pathways that drive inflammatory responses. nih.gov

Research Findings on Daphne gnidium Ethyl Acetate Leaf Extract

Parameter Studied Cell Type Stimulant Observed Effect of Extract Reference
Nitric Oxide (NO) Production Mouse Peritoneal Macrophages Lipopolysaccharide (LPS) Dose-dependent inhibition nih.gov
Interleukin-1β (IL-1β) Production Mouse Peritoneal Macrophages Lipopolysaccharide (LPS) Dose-dependent inhibition nih.gov
Tumor Necrosis Factor-α (TNF-α) Production Mouse Peritoneal Macrophages Lipopolysaccharide (LPS) Dose-dependent inhibition nih.gov
Prostaglandin E2 (PGE2) Production Mouse Peritoneal Macrophages Lipopolysaccharide (LPS) Dose-dependent inhibition nih.gov
Lymphocyte Proliferation Mouse Splenocytes Mitogens (LPS, Lectin) Dose-dependent inhibition nih.gov

Structure Activity Relationships Sar and Analogues of Gnidicin

Structural Features Governing Biological Activities

The biological profile of Gnidicin is intrinsically linked to its complex molecular architecture. Specific functional groups and the core skeleton itself are critical determinants of its pharmacological activities.

The foundational 5/7/6-tricyclic carbon skeleton of daphnane-type diterpenoids is a key contributor to their biological activity. mdpi.comnih.gov This rigid, polycyclic structure serves as a scaffold, positioning the various oxygenated functional groups in a specific three-dimensional orientation necessary for interaction with biological targets. nih.gov Daphnane (B1241135) diterpenoids are known to interact with protein kinase C (PKC), and the conformation of the ring system is crucial for this binding. nih.gov

A defining feature of this compound and many other highly active daphnane diterpenoids is the presence of an orthoester moiety. mdpi.comresearchgate.net This group, typically linking positions C-9, C-13, and C-14, is considered essential for potent cytotoxic activity. mdpi.com Studies have shown that daphnane-type diterpenoids possessing these orthoester groups generally exhibit stronger activity compared to those without them. mdpi.com The specific nature and position of the ester groups significantly modulate the biological potency.

Substituents on the daphnane skeleton, particularly acyl groups, play a critical role in defining the potency and selectivity of the compound. The type of ester substituent at positions like C-12 and C-13 can affect both the affinity for PKC and cytotoxicity against cancer cell lines. nih.gov For instance, in a study of daphnane diterpenoids against various cancer cell lines, the presence and nature of ester groups were key determinants of activity. While this compound itself features a complex orthoester, related compounds show that modifications, such as the presence of a hydroxyl or an acyloxy group at C-12, can significantly alter the pharmacological profile. nih.gov The characteristic singlet NMR signal for H-12α is a useful marker for a hydroxyl or acyloxy substitution at this position. nih.gov

CompoundC-12 SubstituentC-13 SubstituentRelative Cytotoxic Activity
Daphnetoxin (B1198267) HOrthoester side chainPotent
12-Hydroxydaphnetoxin OHOrthoester side chainActivity varies; often less potent than daphnetoxin
This compound HCinnamate at C-13 (part of complex orthoester)Highly Potent
Gniditrin (B1233036) HDodecatrienoyl at C-13 (part of complex orthoester)Highly Potent

This table provides a simplified, illustrative comparison based on general findings in the literature. Actual potency varies significantly with the specific cell line and assay conditions.

Design and Synthesis of this compound Analogues and Derivatives

The potent biological activities of this compound have made it an attractive target for synthetic and medicinal chemistry efforts. However, the complexity of its structure makes total synthesis challenging, and isolation from natural sources remains the primary method of obtaining daphnane diterpenoids. mdpi.com Despite these challenges, the design of analogues aims to improve potency, selectivity, and drug-like properties.

This compound is part of a broader family of macrocyclic diterpenoids, which includes compounds like Gnidimacrin. nii.ac.jp Some of these compounds, such as the 1-alkyldaphnanes, feature a macrocyclic bridge that connects the C-1 position of the A-ring to the end of the aliphatic orthoester group. nih.gov This structural variation has been a key area of exploration. Research into related macrocyclic diterpenes, such as stellejasmin A and B, which also possess complex macrocyclic rings, has revealed potent HIV latency-reversing activity. nii.ac.jp These findings highlight that modifications involving the macrocyclic ester portion of the molecule are a viable strategy for discovering new biological functions and potentially more potent analogues. nii.ac.jp

The development of this compound analogues is heavily reliant on structure-guided optimization, which uses established SAR data to make rational design choices. nih.gov The goal is to enhance desired activities while potentially reducing toxicity. General strategies in natural product analogue synthesis include diverted total synthesis (DTS), where intermediates in a synthetic route are used to create a library of related compounds, and function-oriented synthesis (FOS), which focuses on creating molecules that mimic the biological function of the natural product without necessarily replicating its complex structure. researchgate.net

For daphnane diterpenoids, optimization efforts often focus on modifying the ester side chains, as these are known to be critical for activity. nih.govmdpi.com For example, SAR studies on related compounds have shown that altering the length and saturation of acyl chains can tune the biological activity. nii.ac.jp Molecular networking strategies are also being employed to guide the isolation of novel, naturally occurring daphnane-type diterpenoids from plant sources, which can then serve as new leads for semi-synthetic modification. nih.gov These approaches, combining insights from SAR with modern synthetic and analytical methods, are crucial for exploring the therapeutic potential of the this compound scaffold. researchgate.net

Advanced Research Methodologies and Target Discovery

In Vitro Research Models for Gnidicin Studies

In vitro models provide a foundational understanding of a compound's biological activity at the cellular level in a controlled environment.

Two-dimensional (2D) cell culture systems, where cells are grown as a monolayer on a flat surface, represent the initial step in evaluating the cytotoxic and mechanistic properties of compounds like this compound. These systems are advantageous for their simplicity, cost-effectiveness, and suitability for high-throughput screening. nih.gov In these models, various cancer cell lines are exposed to the compound to determine its direct effect on cell viability and proliferation.

Research on daphnane (B1241135) diterpene esters, a class of compounds that includes this compound, has demonstrated their cytotoxic activity against several cancer cell lines in 2D culture. For instance, studies have shown that related compounds are effective against P-388 lymphocytic leukemia, L-1210 lymphoid leukemia, and human KB carcinoma cells. nih.gov The primary mechanism observed in these 2D models is the preferential suppression of DNA synthesis, while RNA synthesis remains largely unaffected. nih.gov

Table 1: Cytotoxicity of this compound-Related Daphnane Diterpenes in 2D Cancer Cell Lines This table is representative of data for closely related daphnane diterpenes, often studied alongside this compound.

Compound ClassCell LineReported ActivityReference
Daphnane Diterpene EstersP-388 (Murine Lymphocytic Leukemia)Cytotoxic Activity, DNA Synthesis Inhibition nih.gov
Daphnane Diterpene EstersL-1210 (Murine Lymphoid Leukemia)Cytotoxic Activity, DNA Synthesis Inhibition nih.gov
Daphnane Diterpene EstersKB (Human Oral Carcinoma)Cytotoxic Activity, DNA Synthesis Inhibition nih.gov
Gnidimacrin (Daphnane Diterpene)K562 (Human Leukemia)Growth Inhibition (IC50 ~10⁻⁹ to 10⁻¹⁰ M) nih.gov

Three-dimensional (3D) cell culture models, such as spheroids and organoids, offer a more physiologically relevant environment compared to 2D cultures. nih.gov These models recapitulate aspects of in vivo tissue architecture, cell-cell interactions, and nutrient gradients, which can significantly influence a cell's response to therapeutic agents. nih.govnih.gov Organoids, in particular, are self-organizing 3D structures grown from stem cells that can differentiate to form organ-specific cell types and structures, providing a sophisticated platform for disease modeling and drug testing. nih.govmdpi.com

While 3D cell culture and organoid technology represent a significant advancement for preclinical drug evaluation, specific studies detailing the use of these models for the investigation of this compound are not yet widely available in the published literature. The application of tumor organoids or spheroids could provide deeper insights into this compound's efficacy, penetration, and mechanism of action in a microenvironment that more closely mimics an actual tumor.

Microphysiological systems (MPS), commonly known as "organs-on-chips," are advanced in vitro models that use microfluidic technology to create dynamic, multi-cellular environments simulating the physiology of human organs. altex.org These systems can model organ-level functions and interactions between different organ systems, offering a platform to study drug metabolism, efficacy, and toxicity with greater accuracy than conventional cell cultures. altex.orgnih.gov

The use of organ-on-a-chip technology is a frontier in preclinical research. To date, specific research applying these microphysiological systems to the study of this compound has not been reported. Future studies employing MPS could be instrumental in understanding the systemic effects of this compound, including its interactions with non-target organs like the liver or kidney, providing a more comprehensive preclinical assessment.

In Vivo Preclinical Research Models for Mechanistic Elucidation

In vivo models are crucial for understanding how a compound behaves within a complex, living organism, providing insights into its therapeutic potential and systemic effects.

Animal models, particularly murine models, are essential for validating the in vitro findings and exploring the mechanistic action of a compound in a whole-organism context. In cancer research, this often involves the use of xenograft models, where human tumor cells are implanted into immunocompromised mice, or genetically engineered mouse models (GEMMs) that spontaneously develop tumors. nih.govmdpi.com

Studies on daphnane diterpenes have demonstrated antineoplastic activity in vivo. The related compound Gnidimacrin has shown antitumor activity against murine leukemias and solid tumors. nih.gov Research involving P-388 lymphocytic leukemia cells has progressed from in vitro cytotoxicity studies to in vivo models, where daphnane esters showed antineoplastic effects. nih.govnih.gov These animal models are critical for observing tumor growth inhibition and understanding how the compound's mechanism, such as DNA synthesis inhibition, translates to a therapeutic effect in a living system. nih.govmdpi.com

The identification of cellular and molecular biomarkers is key to understanding a compound's mechanism of action and for predicting therapeutic response. nih.gov Biomarkers can include changes in the expression or activity of specific proteins, genes, or other molecules following treatment. nih.gov

For daphnane diterpenes closely related to this compound, such as Gnidimacrin, a key molecular target identified is Protein Kinase C (PKC). nih.govnih.gov This class of compounds acts as PKC activators. nih.govresearchgate.net Mechanistic studies in K562 leukemia cells revealed that Gnidimacrin's antitumor action involves the following key biomarkers and events:

PKC Activation : The sensitivity of cancer cells to the compound correlates with the expression of specific PKC isoforms, particularly PKC betaII. nih.gov

Cell Cycle Arrest : The compound induces a G1 phase arrest in the cell cycle. nih.govnih.gov

Inhibition of Cyclin-Dependent Kinases : The G1 arrest is mediated by the inhibition of cyclin-dependent kinase 2 (cdk2) activity. nih.govnih.gov

Modulation of Cell Cycle Regulators : The inhibition of cdk2 is associated with the transient induction of the CDK inhibitor p21(WAF1/Cip1) and a sustained reduction in the expression of cdc25A, a phosphatase that activates cdk2. nih.gov

These findings suggest that the antitumor activity of this compound and related compounds is linked to the activation of the PKC signaling pathway, leading to a cascade of events that halt cell cycle progression.

Table 2: Potential Molecular Biomarkers for this compound Activity (based on related compounds)

BiomarkerModulationMechanistic RoleReference
Protein Kinase C (PKC) betaIIActivation / Expression LevelPrimary target; high expression correlates with sensitivity. nih.gov
cdc25ADown-regulationLeads to reduced activation of cdk2. nih.gov
cdk2Inhibition of ActivityDirectly causes cell cycle arrest in the G1 phase. nih.govnih.gov
p21(WAF1/Cip1)Up-regulation (transient)Contributes to the inhibition of cyclin-dependent kinases. nih.gov

High-Throughput Screening and Omics-Based Approaches

High-throughput screening (HTS) has been instrumental in the initial discovery of the biological activities of daphnane diterpenoids like this compound. For instance, screening of plant extract libraries against HIV led to the identification of this compound as a potent antiretroviral agent acs.org. Following such initial discoveries, "omics"-based approaches are employed to unravel the underlying molecular mechanisms on a global scale. These technologies allow for the simultaneous measurement and analysis of thousands of genes, proteins, or metabolites, providing a comprehensive view of the cellular response to the compound.

Genomic and transcriptomic analyses are powerful tools for identifying the molecular targets of a compound by studying its effects on gene expression across the entire genome. While specific transcriptomic studies focused solely on this compound are not extensively documented, research on structurally related daphnane diterpenoids provides a clear blueprint for this methodology.

For example, RNA-sequencing (RNA-seq) has been used to analyze the transcriptomes of cancer cells after treatment with daphnane compounds. In one study on a potent daphnane diterpenoid known as DD1, RNA-seq revealed that the compound caused significant changes in gene expression in castration-resistant prostate cancer (CRPC) cells acs.orgnih.gov. The analysis showed that thousands of genes were differentially expressed, with a majority of the down-regulated genes being associated with key cancer-driving pathways, including the androgen receptor (AR), MYC, and E2F pathways nih.gov. This transcriptomic data was crucial in pointing towards the compound's interference with the nuclear transport of oncogenic factors acs.org.

Similarly, a study on Hydroxygenkwanin (HGK), a flavonoid extracted from Daphne genkwa (a source of daphnane diterpenoids), used RNA-seq to profile gene expression in oral squamous carcinoma cells nih.govfrontiersin.org. The analysis identified 170 genes that consistently changed expression levels, with functional enrichment analysis pointing towards pathways involved in cellular movement, cell cycle, and proliferation frontiersin.org. Gene-set enrichment analysis (GSEA) further implicated apoptosis and regulation of the actin cytoskeleton as key mechanisms frontiersin.org. These examples demonstrate how transcriptomic profiling can effectively narrow down the potential mechanisms and targets of complex natural products like this compound.

Table 1: Representative Gene Pathways Modulated by Daphnane-Related Compounds

Compound Class Cell Line Key Down-Regulated Pathways Identified by RNA-seq Reference
Daphnane Diterpenoid (DD1-Br) C4-2B (Prostate Cancer) Androgen Receptor (AR), MYC, E2F Pathways nih.gov
Daphne genkwa extract HCC (Hepatocellular Carcinoma) Lipid Metabolism (SREBP1, ACC, ACLY, FASN) researchgate.net
Hydroxygenkwanin (HGK) SAS, OECM1 (Oral Cancer) Cell Cycle, Cellular Movement, Proliferation frontiersin.org

Proteomics and metabolomics offer complementary perspectives to genomics by analyzing the proteins and small-molecule metabolites that represent the functional output of the cell.

Proteomic analysis aims to identify the direct protein targets of a compound. A powerful technique in this area is "target fishing," which combines chemistry with mass spectrometry to isolate and identify proteins that bind to the compound of interest. This approach was successfully used to identify importin-β1 as a direct target of the daphnane diterpenoid DD1. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) was used to analyze the proteins that bound to the compound, revealing importin-β1 as a key vulnerability in prostate cancer cells acs.org.

Metabolomic analysis , particularly using techniques like Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS), is crucial for the initial identification and characterization of this compound and other daphnane diterpenoids from complex plant extracts mdpi.comduke.edueurekalert.org. Advanced metabolomic strategies, such as MS/MS-based molecular networking, allow researchers to visualize and cluster related molecules from a crude extract. This method has been successfully applied to analyze extracts from Daphne retusa, enabling the identification of a distinct cluster of daphnane diterpenoids, including this compound, and guiding their bioactivity-guided isolation acs.orgnih.gov. This approach not only accelerates the discovery of known compounds like this compound but also helps in identifying new, structurally related analogues within the same extract acs.orgnih.gov.

Computational and Bioinformatics Approaches in this compound Research

Computational methods are essential for rationalizing experimental findings and predicting molecular interactions, thereby accelerating the drug discovery process. These in silico techniques are particularly valuable for studying complex natural products like this compound.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex researchgate.netcngb.org. It is frequently used to predict the binding mode of a ligand (like this compound) to a protein target. Although detailed simulations for this compound are sparse, docking studies have been performed on it and other daphnane diterpenoids to explore their binding to various therapeutic targets.

In one study, this compound was included in a panel of natural products and evaluated in silico for its binding affinity to the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2 cikd.ca. Another computational study investigating potential antiviral compounds against SARS-CoV-2's main protease also included this compound and reported its docking score researchgate.net.

More detailed docking studies on related daphnane compounds have provided insights into their interaction with specific proteins. For example, simulations were used to model the binding of daphnane and tigliane (B1223011) diterpenes to Protein Kinase C (PKC), a key cellular signaling protein nii.ac.jp. Similarly, the mechanism of nitric oxide inhibition by certain daphnane diterpenoids was investigated by docking the compounds to the inducible nitric oxide synthase (iNOS) protein, revealing key interactions within the active site cngb.org. These studies exemplify how molecular docking can elucidate the structural basis for the biological activity of this class of compounds.

Table 2: Examples of Molecular Docking Studies on Daphnane Diterpenoids

Compound(s) Protein Target Purpose of Study Reference
This compound SARS-CoV-2 Main Protease Antiviral screening researchgate.net
This compound, Gniditrin (B1233036) RNA-dependent RNA polymerase (RdRp) Antiviral screening cikd.ca
Various Daphnane Diterpenoids Inducible nitric oxide synthase (iNOS) Investigate anti-neuroinflammatory mechanism cngb.org
Synthetic Daphnane Models Protein Kinase C (PKC) Elucidate binding mode for HIV latency reversal nii.ac.jp

Systems biology integrates computational and high-throughput experimental data to understand the complex interaction networks within a cell. Rather than focusing on a single target, it aims to elucidate how a compound like this compound perturbs entire biological pathways and networks.

The transcriptomic and proteomic data generated from "omics" experiments serve as the foundation for network analysis. By mapping the differentially expressed genes or proteins onto known biological interaction networks, researchers can identify which cellular pathways are most significantly affected by the compound nih.gov. For instance, the RNA-seq data from cancer cells treated with daphnane-related compounds was analyzed using tools like Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis and Gene-Set Enrichment Analysis (GSEA) nih.govresearchgate.net. This approach revealed that the compounds' effects converged on critical pathways such as lipid metabolism, cell cycle regulation, and oncogenic signaling driven by AR and MYC nih.govresearchgate.net. This type of network analysis provides a holistic view of the compound's impact and can reveal non-obvious mechanisms of action or opportunities for combination therapies.

Analytical and Structural Elucidation Techniques

Chromatographic Separation Methods for Gnidicin and Related Compounds

The purification of this compound and similar daphnane (B1241135) diterpenoids from plant extracts, typically from species of the Thymelaeaceae and Euphorbiaceae families, is a multi-step process involving various chromatographic techniques. researchgate.net Modern methods prioritize high resolution and efficiency to separate structurally similar isomers and congeners.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the fine purification and isolation of this compound and related compounds from prefractionated plant extracts. c13nmr.atmjcce.org.mk Reversed-phase HPLC is the most common modality used, offering excellent separation based on the differential partitioning of compounds between a nonpolar stationary phase and a polar mobile phase.

Researchers typically employ C18 columns, which provide the necessary hydrophobicity to retain and separate complex diterpenoids. c13nmr.at Separation is achieved using a gradient elution system, where the mobile phase composition is gradually changed to elute compounds with varying polarities. A common mobile phase combination consists of water and a polar organic solvent, such as acetonitrile or methanol, often with small amounts of an acid modifier like formic acid or trifluoroacetic acid to improve peak shape and resolution. c13nmr.at The process starts with a higher percentage of the aqueous phase, and the proportion of the organic solvent is steadily increased to elute more nonpolar compounds like this compound. Detection is commonly performed using UV detectors, as the aromatic rings within the this compound structure absorb ultraviolet light. c13nmr.at

ParameterTypical Conditions for Daphnane Diterpenoid Separation
Stationary Phase (Column)Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile PhaseA: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid
Elution ModeGradient Elution (e.g., 5% to 100% B over 30-40 minutes)
Flow Rate~1.0 mL/min for analytical scale
DetectionUV-Vis Diode Array Detector (DAD) at wavelengths such as 230 and 254 nm

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a powerful and standard technique for the rapid detection, identification, and structural characterization of daphnane diterpenoids in complex mixtures, often guiding the isolation process. researchgate.netresearchgate.netdrugbank.comresearchgate.net This method combines the high-resolution separation capabilities of HPLC (often Ultra-High-Performance Liquid Chromatography, UHPLC, for enhanced speed and resolution) with the sensitive and specific detection provided by mass spectrometry. researchgate.net

In LC-MS/MS analysis, compounds eluting from the chromatography column are ionized, typically using electrospray ionization (ESI), and their mass-to-charge ratios (m/z) are determined. researchgate.net For structural elucidation, tandem mass spectrometry (MS/MS) is employed. The molecular ion of a target compound is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The resulting fragmentation pattern provides a structural fingerprint of the molecule, revealing information about its core skeleton and the nature and location of its functional groups. researchgate.net This technique is particularly useful for distinguishing between isomers that may have identical masses but different structures. drugbank.com

ParameterTypical Conditions for Daphnane Diterpenoid Analysis
Chromatography SystemUHPLC
Ionization SourceHeated Electrospray Ionization (HESI), Positive Ion Mode
Mass AnalyzerHigh-Resolution Mass Spectrometer (e.g., Q-Exactive Orbitrap)
Acquisition ModeData-Dependent MS/MS
Precursor Ion SelectionProtonated molecule [M+H]⁺
Fragmentation MethodCollision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD)

Spectroscopic Characterization and Structural Determination

Following purification, the definitive structure of this compound is established through a suite of spectroscopic methods. Each technique provides unique pieces of information that, when combined, allow for the complete assignment of the molecule's constitution, configuration, and conformation. The foundational work on the structural elucidation of this compound was reported by S. M. Kupchan and colleagues in the mid-1970s. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of complex organic molecules like this compound. rsc.org It provides detailed information about the carbon-hydrogen framework of the molecule. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for a complete structural assignment.

¹H NMR (Proton NMR): This experiment identifies all the hydrogen atoms in the molecule, providing information on their chemical environment (via chemical shift, δ), the number of neighboring protons (via spin-spin coupling, J), and their relative quantities (via integration).

¹³C NMR (Carbon NMR): This experiment detects all the carbon atoms, revealing their chemical environment and type (e.g., methyl, methylene, methine, quaternary, carbonyl).

2D NMR Experiments (COSY, HSQC, HMBC): These experiments establish connectivity within the molecule. Correlation Spectroscopy (COSY) shows which protons are coupled to each other. Heteronuclear Single Quantum Coherence (HSQC) correlates protons directly to the carbons they are attached to. Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range correlations between protons and carbons (typically 2-3 bonds away), which is crucial for piecing together the molecular skeleton and placing substituents.

For this compound, NMR would be used to confirm the daphnane core, identify the orthoester and cinnamate ester moieties, and determine the relative stereochemistry of the numerous chiral centers.

NMR ExperimentInformation Obtained for this compound Structure
¹H NMRChemical environment and connectivity of all protons.
¹³C NMRChemical environment and type of all carbon atoms.
COSYEstablishes ¹H-¹H spin systems, mapping proton-proton connectivities within rings and side chains.
HSQCCorrelates each proton to its directly attached carbon atom.
HMBCShows long-range (2-3 bond) correlations between protons and carbons, essential for connecting spin systems and placing functional groups.
NOESYReveals through-space proximity of protons, which is critical for determining the relative stereochemistry and 3D conformation.

Mass spectrometry provides the exact molecular weight and elemental formula of a compound. High-resolution mass spectrometry (HRMS) is particularly important as it can measure the mass of a molecule with very high accuracy, allowing for the unambiguous determination of its elemental composition. For this compound, HRMS would confirm the molecular formula C₃₆H₃₆O₁₀. nih.gov

The fragmentation pattern obtained from MS/MS analysis, as described in the LC-MS/MS section, is also vital for structural confirmation. Characteristic losses, such as the loss of water (H₂O), carbon monoxide (CO), and the ester side chains, help to confirm the presence of specific functional groups and aspects of the core daphnane structure. researchgate.net

MS ParameterInformation for this compound
Molecular FormulaC₃₆H₃₆O₁₀
Exact Mass (Monoisotopic)628.2308 Da
Molecular Ion (ESI+)[M+H]⁺ at m/z 629.2382
Key Fragmentation PathwaysNeutral losses corresponding to water, carbon monoxide, and cleavage of the cinnamate and benzoate ester groups.

UV-Vis and IR spectroscopy provide valuable information about the functional groups present in a molecule.

UV-Vis Spectroscopy: This technique measures the absorption of ultraviolet and visible light by a molecule. It is particularly useful for detecting conjugated systems and aromatic rings. The UV spectrum of this compound is expected to show characteristic absorption maxima (λmax) corresponding to the electronic transitions within its aromatic (benzoate and cinnamate) and α,β-unsaturated ketone systems.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule's bonds, causing them to vibrate. Each type of bond and functional group has a characteristic absorption frequency. The IR spectrum of this compound would show distinct absorption bands confirming the presence of key functional groups such as hydroxyl (-OH) groups, a carbonyl (C=O) group from the ketone, ester carbonyls, carbon-carbon double bonds (C=C) of the aromatic rings and the cinnamate moiety, and carbon-oxygen (C-O) bonds.

Spectroscopic MethodFunctional Group in this compoundExpected Absorption Region
UV-Visα,β-Unsaturated Ketone~220-250 nm
Benzoate Ester~230 nm and ~270 nm
Cinnamate Ester~280-320 nm
IRHydroxyl (O-H stretch)~3400 cm⁻¹ (broad)
Ketone (C=O stretch)~1715 cm⁻¹
Ester (C=O stretch)~1720-1740 cm⁻¹
Aromatic/Alkene (C=C stretch)~1600-1680 cm⁻¹
Ether/Ester (C-O stretch)~1000-1300 cm⁻¹

X-ray Crystallography for Absolute Stereochemistry

Single-crystal X-ray crystallography stands as the most definitive method for the unambiguous determination of the absolute stereochemistry of a chiral molecule. This technique provides a precise three-dimensional map of the electron density within a crystal, allowing for the exact spatial arrangement of each atom to be determined. The determination of the absolute configuration through X-ray crystallography is often achieved through the anomalous dispersion effect, where the presence of heavier atoms in the structure can be used to distinguish between enantiomers.

However, the application of single-crystal X-ray crystallography to daphnane diterpenoids, including this compound, is often hampered by the inherent difficulty in obtaining crystals of suitable quality for diffraction experiments. Many compounds in this class exhibit poor crystallinity, which is a significant obstacle to their structural analysis by this method. nih.gov

While the primary method for the structural elucidation of daphnane diterpenoids has historically been Nuclear Magnetic Resonance (NMR) spectroscopy, there are instances where X-ray crystallography has been successfully employed to determine the absolute configuration of newly isolated compounds within this family. nih.govcjnmcpu.com For these complex molecules, a combination of techniques, including NMR spectroscopy, electronic circular dichroism (ECD) calculations, and single-crystal X-ray diffraction, is often required to confidently assign the absolute stereochemistry. nih.gov

In the specific case of this compound, while its planar structure and relative stereochemistry have been established through extensive spectroscopic analysis, a definitive determination of its absolute stereochemistry via single-crystal X-ray diffraction has not been widely reported in the scientific literature. The stereochemical assignments present in public databases are often based on its isolation from natural sources alongside congeners of known stereochemistry and biosynthetic considerations. Therefore, while X-ray crystallography remains the gold standard for determining absolute configuration, its direct application to this compound has been limited by practical challenges in crystallization.

For a visual representation of the data that would be obtained from a successful X-ray crystallographic analysis, the following table outlines the typical parameters reported.

Crystallographic ParameterDescriptionTypical Value/Information
Crystal SystemThe symmetry system of the crystal lattice.e.g., Orthorhombic
Space GroupThe specific symmetry group of the crystal.e.g., P212121
Unit Cell Dimensions (Å)The lengths of the unit cell axes (a, b, c).e.g., a = 10.5, b = 15.2, c = 20.1
Unit Cell Angles (°)The angles between the unit cell axes (α, β, γ).e.g., α = 90, β = 90, γ = 90
Volume (Å3)The volume of the unit cell.e.g., 3200
ZThe number of molecules per unit cell.e.g., 4
Calculated Density (g/cm3)The theoretical density of the crystal.e.g., 1.30
RadiationThe type of X-ray radiation used.e.g., Cu Kα (λ = 1.54178 Å)
Flack ParameterA parameter used to determine the absolute configuration of a chiral crystal structure. A value close to 0 for the correct enantiomer.e.g., 0.05(10)

Future Research Directions and Prospects for Gnidicin

Elucidating Undiscovered Molecular Targets and Pathways

Identifying the specific molecular targets and intricate pathways that Gnidicin interacts with is a critical area for future research. While some studies have explored its effects on certain biological processes, a complete map of its molecular interactions remains to be established. For instance, research has indicated this compound's potential interaction with viral targets like RdRp in the context of SARS-CoV-2, suggesting a high binding affinity. rasayanjournal.co.inmednexus.org Furthermore, this compound, along with other diterpenoids, has shown the ability to arrest the cell cycle in cancer cells by affecting cyclin-dependent kinase expression. researchgate.net Studies on related compounds have also explored interference with viral entry events by affecting co-receptor expression. capes.gov.br

Future studies could employ advanced techniques such as:

Proteomics and metabolomics: To identify proteins and metabolites that are modulated in the presence of this compound.

Affinity chromatography and pull-down assays: To isolate and identify direct binding partners of this compound.

CRISPR-Cas9 screening: To identify genes or pathways that, when altered, affect cellular response to this compound.

High-throughput screening: To test this compound against a wide range of potential targets, including enzymes, receptors, and ion channels. cancer.govaacr.org

Understanding these targets and pathways at a granular level will provide insights into the mechanisms underlying this compound's observed biological activities and help identify new therapeutic opportunities.

Advancements in Biosynthetic Engineering for Sustainable Production

Traditional extraction of natural products like this compound from plants can be resource-intensive and subject to variations in yield depending on environmental factors. Advancements in biosynthetic engineering offer a promising route for sustainable and scalable production of this compound. nih.govkoreascience.krrsc.org

Key areas of focus in this domain include:

Elucidating the complete biosynthetic pathway of this compound: Identifying all the enzymes and genes involved in the natural synthesis of this compound in its source plants.

Metabolic engineering of microorganisms: Introducing the identified biosynthetic genes into suitable microbial hosts, such as yeast or bacteria, to create microbial cell factories for this compound production. nih.govkoreascience.kr This approach has shown success in producing other complex natural products. nih.govkoreascience.kr

Enzyme engineering: Modifying biosynthetic enzymes to improve their efficiency, specificity, and yield of this compound production. rsc.org

Process optimization: Developing efficient fermentation and purification processes for large-scale production of biosynthesized this compound.

Implementing these strategies can lead to a more controlled, cost-effective, and environmentally friendly supply of this compound for research and potential applications. manchester.ac.ukefce.info

Integration of Advanced In Vitro and In Silico Models for Mechanistic Insights

Approaches in this area include:

Complex in vitro systems: Utilizing 3D cell cultures, organ-on-a-chip models, and co-culture systems that better mimic the physiological environment compared to traditional 2D cell lines.

In silico modeling and simulation: Employing molecular docking, molecular dynamics simulations, quantitative structure-activity relationship (QSAR) modeling, and systems biology approaches to predict this compound's binding affinity to targets, understand its behavior in biological systems, and simulate its effects on cellular pathways. rasayanjournal.co.inmdpi.comresearchgate.netcrownbio.comresearchgate.netscienceopen.comnih.gov In silico studies have already been used to analyze the interaction of natural compounds with viral proteins. researchgate.netscienceopen.com

Artificial intelligence and machine learning: Applying AI algorithms to analyze large datasets from in vitro experiments and in silico simulations to identify patterns, predict activity, and suggest potential mechanisms of action. efce.infomdpi.comcrownbio.com

Integration of multi-omics data: Combining genomic, transcriptomic, proteomic, and metabolomic data with in silico models to build comprehensive models of this compound's effects.

Development of Novel this compound-Based Research Tools

The development of specialized research tools based on this compound can significantly advance the study of its targets and pathways.

Potential research tools include:

Fluorescently labeled this compound analogs: To track the distribution and localization of this compound in cells and tissues.

This compound affinity probes: To isolate and identify proteins or other molecules that bind to this compound.

This compound derivatives with modified activity: Creating analogs with enhanced potency, selectivity, or altered mechanisms of action to dissect specific pathways.

This compound-conjugated beads or matrices: For affinity purification of binding partners.

Q & A

Basic: What analytical techniques are recommended for characterizing Gnidicin’s purity and structural integrity?

Answer:
To ensure accurate characterization, combine high-performance liquid chromatography (HPLC) for purity assessment (≥95% threshold) with nuclear magnetic resonance (NMR) and mass spectrometry (MS) for structural elucidation . Protocols should specify solvent systems (e.g., acetonitrile/water gradients for HPLC), deuterated solvents for NMR (e.g., DMSO-d6), and ionization methods for MS (e.g., electrospray). Replicate analyses (n=3) are critical to confirm consistency, as minor impurities may skew bioactivity results .

Basic: How should researchers formulate a hypothesis-driven research question for studying this compound’s bioactivity?

Answer:
Apply the PICO framework (Population, Intervention, Comparison, Outcome) and FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example:

  • Population: Human colorectal cancer cell lines (e.g., HCT-116).
  • Intervention: this compound at IC50 doses (determined via preliminary cytotoxicity assays).
  • Comparison: Positive control (e.g., 5-Fluorouracil) vs. untreated controls.
  • Outcome: Apoptosis markers (e.g., caspase-3 activation) quantified via flow cytometry.
    Ensure alignment with gaps in literature, such as understudied mechanisms like NF-κB inhibition .

Advanced: What experimental design considerations are critical for assessing this compound’s pharmacokinetics in vivo?

Answer:

  • Model selection: Use murine models (e.g., Sprague-Dawley rats) with ethical approval for terminal blood sampling.
  • Dosing regimen: Administer this compound intravenously (IV) and orally (PO) to calculate bioavailability (F = AUC_po/AUC_iv × 100%).
  • Sampling intervals: Collect plasma at 0, 15, 30, 60, 120, and 240 minutes post-dose for LC-MS/MS analysis.
  • Data normalization: Adjust for variables like body weight, diet, and circadian rhythms. Include a power analysis (α=0.05, β=0.2) to determine sample size (n=6–8/group) .

Advanced: How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

Answer:

  • Address bioavailability: In vitro models lack metabolic enzymes (e.g., cytochrome P450), which may alter this compound’s active metabolites. Use hepatocyte co-cultures or microsomal incubations to simulate metabolism .
  • Tumor microenvironment factors: In vivo models incorporate hypoxia and stromal interactions. Validate findings with 3D spheroid assays or patient-derived xenografts (PDX) .
  • Statistical reconciliation: Apply Bland-Altman plots to assess agreement between datasets and meta-regression to identify confounding variables (e.g., dosing frequency) .

Basic: What are the best practices for synthesizing this compound in a research laboratory setting?

Answer:

  • Route selection: Opt for semi-synthesis from a natural precursor (e.g., Daphne gnidium extracts) or total synthesis via Sharpless epoxidation for stereochemical control.
  • Purification: Use flash chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water).
  • Quality control: Document yields, melting points, and spectral data (IR, [α]D) in appendices, adhering to IUPAC guidelines .

Advanced: How can researchers optimize dose-response studies for this compound’s anti-inflammatory effects?

Answer:

  • Non-linear modeling: Fit data to a four-parameter logistic curve (Hill equation) to determine EC50, Hill slope, and efficacy ceilings.
  • Covariate analysis: Account for cell density, serum concentration, and batch-to-batch variability in raw material.
  • Validation: Replicate in primary human macrophages (n=5 donors) to assess inter-individual variability. Use ANCOVA to adjust for baseline cytokine levels (e.g., IL-6) .

Basic: What statistical methods are appropriate for analyzing this compound’s cytotoxic effects across multiple cell lines?

Answer:

  • Dose-response normalization: Express viability as % of untreated controls.
  • Statistical tests: Apply two-way ANOVA (cell line × dose) with Tukey’s post hoc test. Report effect sizes (η²) and confidence intervals.
  • Data visualization: Use heatmaps (IC50 values) and synergy plots (e.g., CompuSyn software) for combinatorial studies .

Advanced: How to design a robust structure-activity relationship (SAR) study for this compound derivatives?

Answer:

  • Scaffold modification: Synthesize analogs with variations at C-10 (acyl groups) and C-14 (hydroxyl methylation).
  • Assay multiplexing: Test derivatives for cytotoxicity (MTT assay), solubility (shake-flask method), and logP (HPLC-derived).
  • Computational integration: Perform molecular docking (AutoDock Vina) to correlate bioactivity with binding affinity to tubulin or topoisomerase II. Validate with QSAR models (e.g., partial least squares regression) .

Basic: What ethical guidelines apply to preclinical studies involving this compound?

Answer:

  • IACUC approval: Required for vertebrate studies. Justify species choice (e.g., zebrafish vs. rodents) and humane endpoints (e.g., tumor volume limits).
  • Data transparency: Report attrition rates, adverse events, and exclusion criteria in appendices. Follow ARRIVE 2.0 guidelines for animal research .

Advanced: How to address batch-to-batch variability in this compound sourcing for reproducibility?

Answer:

  • Certification: Source from suppliers providing Certificate of Analysis (CoA) with HPLC chromatograms and NMR spectra.
  • In-house validation: Perform accelerated stability testing (40°C/75% RH for 6 months) and forced degradation (acid/alkali/oxidative stress).
  • Metadata tracking: Use Laboratory Information Management Systems (LIMS) to log storage conditions and handling protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gnidicin
Reactant of Route 2
Gnidicin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.